molecular formula C5H11ClF3N B2871816 (R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride CAS No. 136564-83-5

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride

Cat. No. B2871816
CAS RN: 136564-83-5
M. Wt: 177.6
InChI Key: PKZZMNUWBBIRHO-PGMHMLKASA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various industries or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves understanding how these properties influence the compound’s behavior in different environments .

Scientific Research Applications

Synthesis of Novel Compounds

A significant application of trifluoromethyl-containing compounds involves the synthesis of novel antiandrogens and trifluoromethylated heterocycles, which are important for developing treatments for androgen-responsive diseases. For instance, Tucker et al. (1988) explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, identifying potent antiandrogens for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). Additionally, Bonacorso et al. (2009) worked on the preparation of novel trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles, showcasing the versatility of trifluoromethyl groups in synthesizing complex molecules (Bonacorso et al., 2009).

Chemical Properties and Reactions

Exploring the chemical properties and reactions of compounds containing trifluoromethyl groups, research by Colla et al. (1991) and Martins et al. (2006) has contributed to understanding the behavior of these compounds under different conditions. Colla et al. described an improved procedure for preparing β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers, important for subsequent cyclocondensation reactions (Colla et al., 1991). Martins et al. developed a convenient method to obtain 3-amino-5-trifluoromethylazoles, indicating the utility of trifluoromethyl groups in synthesizing azoles (Martins et al., 2006).

Innovative Applications in Material Science

The innovative application of trifluoromethyl-containing compounds in material science is demonstrated through the study of phase transition materials. Li et al. (2017) synthesized a structural phase transition compound based on diisobutylamine and trifluoroacetic acid, showcasing how substituent groups of anions can tune order-disorder phase transitions. This research highlights the potential of trifluoromethyl groups in designing novel phase transition materials and molecular dielectric materials (Li, Chen, Zhao, Long, & Zheng, 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

(2R)-4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZMNUWBBIRHO-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (15.5 g) in diethyl ether (290 ml) was added a solution of 2-methyl-4,4,4-trifluorobutyramide (31.74 g) in diethyl ether (0.5 L) at a rate to obtain a gentle reflux. After heating at reflux for 12 hours and cooling to 0° C., the reaction was quenched with saturated sodium sulfate solution and allowed to warm to ambient temperature. The mixture was dried (Na2SO4) and filtered through diatomaceous earth with diethyl ether wash. The filtrate was treated with gaseous hydrochloric acid (14.9 g, 0.409 mol) and then the solvent was evaporated. The residue was dissolved in methylene chloride and combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g). Recrystallization from methylene chloride and diethyl ether, followed by trituration with ethyl acetate, afforded 2-methyl-4,4,4-trifluorobutylamine hydrochloride (51.35 g, 79%) as a light pink solid; mp 224.5°-225.5° C.; MS(CI): 142 (M+H-HCl).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
31.74 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three

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